
5-Methyl-2-nitrobenzyl chloride
Overview
Description
5-Methyl-2-nitrobenzyl chloride is an organic compound with the molecular formula C8H8ClNO2 . It is a derivative of benzyl chloride, where the benzene ring is substituted with a methyl group at the 5-position and a nitro group at the 2-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-2-nitrobenzyl chloride can be synthesized through the nitration of 5-methylbenzyl chloride. The nitration reaction involves the introduction of a nitro group into the benzene ring using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound involves the same nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-nitrobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzyl chloride moiety can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Products include 5-methyl-2-nitrobenzyl amine, 5-methyl-2-nitrobenzyl alcohol, and 5-methyl-2-nitrobenzyl thiol.
Reduction: The major product is 5-methyl-2-aminobenzyl chloride.
Oxidation: The major product is 5-methyl-2-nitrobenzoic acid.
Scientific Research Applications
5-Methyl-2-nitrobenzyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is involved in the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-2-nitrobenzyl chloride depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new covalent bond. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent. In oxidation reactions, the methyl group is oxidized to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzyl chloride: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-2-nitrobenzoic acid: Similar structure but has a carboxylic acid group instead of the benzyl chloride moiety.
5-Methyl-2-nitrobenzyl alcohol: Similar structure but has a hydroxyl group instead of the chlorine atom.
Uniqueness
5-Methyl-2-nitrobenzyl chloride is unique due to the presence of both a nitro group and a methyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The combination of these substituents makes it a versatile intermediate in organic synthesis, allowing for the preparation of a wide range of derivatives with different functional groups.
Biological Activity
5-Methyl-2-nitrobenzyl chloride (C8H8ClNO3) is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C8H8ClNO3
- Molecular Weight : 185.61 g/mol
- Structure : The compound features a benzyl group substituted with a methyl group and a nitro group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with various cellular components, potentially leading to antimicrobial or anticancer effects. The compound is also known to affect several signaling pathways, including:
- NF-κB Pathway : Involved in immune response and inflammation.
- MAPK/ERK Pathway : Plays a role in cell proliferation and survival.
- PI3K/Akt/mTOR Pathway : Critical for cell growth and metabolism.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 2.0 μg/mL |
Escherichia coli | 1.5 μg/mL |
Salmonella typhimurium | 1.0 μg/mL |
These findings suggest that the compound may be useful in developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results demonstrated that the compound effectively inhibited bacterial growth, suggesting its potential as a lead compound for antibiotic development. -
Anticancer Research :
In another research project, the effects of this compound on human cancer cell lines were assessed. The study found that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways.
Safety and Toxicology
Despite its promising biological activities, safety evaluations are crucial. According to the Environmental Protection Agency (EPA), compounds similar to this compound have undergone toxicity assessments, revealing that they are not likely to present unreasonable risks under certain conditions of use . Further toxicological studies are necessary to fully understand the safety profile of this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-methyl-2-nitrobenzyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nitration of 5-methylbenzyl chloride. Key steps include:
Substrate Preparation : Start with 5-methylbenzyl chloride (or its precursor) and ensure purity via recrystallization or column chromatography .
Nitration : Use a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (0–5°C to prevent over-nitration). Monitor reaction progress via TLC or HPLC .
Workup : Quench with ice-water, extract with dichloromethane, and purify via solvent recrystallization (e.g., ethanol/water).
- Optimization Variables :
- Temperature control to minimize byproducts like dinitro derivatives.
- Stoichiometry of nitrating agents (excess HNO₃ increases yield but risks decomposition).
- Catalysts (e.g., FeCl₃) to enhance regioselectivity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for nitro-substituted benzene) and methyl groups (δ 2.3–2.6 ppm). Compare with computed spectra using DFT methods .
- FT-IR : Confirm nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and C-Cl bond (~730 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (M⁺ at m/z 201) and fragmentation patterns (e.g., loss of NO₂ or Cl).
- X-ray Crystallography (if crystalline): Resolve structural ambiguities, such as substituent positioning .
Q. What are the primary safety considerations when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Inspect gloves for defects before use .
- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts (e.g., NOₓ gases) .
- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. HPLC purity) for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Use orthogonal techniques (e.g., HPLC purity vs. NMR integration ratios). For example, HPLC may detect trace impurities (e.g., chlorinated byproducts) not visible in NMR .
- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals.
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values to confirm structural assignments .
- Reference Standards : Use commercially available or synthesized analogs (e.g., 2-methyl-3-nitrobenzyl chloride) for comparative analysis .
Q. What strategies minimize byproduct formation during nitration of substituted benzyl chlorides like this compound?
- Methodological Answer :
- Directed Nitration : Use blocking groups (e.g., acetyl) to direct nitration to the desired position, then deprotect .
- Low-Temperature Nitration : Maintain reaction temperatures below 5°C to suppress polynitration .
- Solvent Optimization : Polar aprotic solvents (e.g., DCM) improve nitro group orientation vs. non-polar solvents .
Q. How does the electronic effect of the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Mechanistic Studies :
Kinetic Analysis : Compare reaction rates with non-nitro analogs (e.g., 5-methylbenzyl chloride) under identical conditions.
Hammett Plots : Correlate substituent σ values with reaction rates to quantify electronic effects.
- Computational Insights :
- Use molecular orbital calculations (e.g., LUMO energy) to assess electrophilicity at the benzylic carbon.
- The nitro group’s strong electron-withdrawing effect increases the leaving group’s (Cl⁻) stability but may sterically hinder nucleophilic attack .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reactivity data in cross-coupling reactions involving this compound?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., anhydrous solvents, inert atmosphere) .
- Catalyst Screening : Test palladium (Pd(OAc)₂), copper (CuI), or nickel catalysts to identify optimal systems .
- Byproduct Profiling : Use GC-MS or LC-MS to detect side products (e.g., dehalogenated species or nitro-reduced amines) .
Properties
IUPAC Name |
2-(chloromethyl)-4-methyl-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPZDLVOJNBEKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216646 | |
Record name | alpha-Chloro-5-methyl-2-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66424-91-7 | |
Record name | 2-(Chloromethyl)-4-methyl-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66424-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Chloro-5-methyl-2-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066424917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Chloro-5-methyl-2-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alpha-chloro-5-methyl-2-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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